molecular formula C15H24O2 B1166205 calmodulin (8-13) CAS No. 109612-89-7

calmodulin (8-13)

カタログ番号: B1166205
CAS番号: 109612-89-7
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calmodulin (CaM) is a ubiquitous calcium (Ca²⁺)-sensing protein that regulates diverse cellular processes, including signal transduction, metabolism, and cytoskeletal dynamics . The fragment "calmodulin (8-13)" likely refers to residues 8–13 within the N-terminal domain of CaM, a region critical for Ca²⁺-dependent target recognition. Calmodulin (8-13) may represent a synthetic or natural peptide that interacts with CaM, though its exact biological role requires further characterization.

特性

CAS番号

109612-89-7

分子式

C15H24O2

同義語

calmodulin (8-13)

製品の起源

United States

化学反応の分析

Calcium Binding Kinetics of Calmodulin Lobes

CaM contains two globular lobes (N-terminal and C-terminal), each with two EF-hand motifs for Ca²⁺ coordination. Kinetic studies reveal distinct binding properties:

ParameterN-Lobe (EF1/EF2)C-Lobe (EF3/EF4)
KdK_d (Ca²⁺)193 µM27.8 µM
konk_{on} (M⁻¹s⁻¹)7.7×1087.7\times 10^88.4×1078.4\times 10^7
koffk_{off} (s⁻¹)1.6×1051.6\times 10^52.6×1032.6\times 10^3

The N-lobe binds Ca²⁺ faster (konk_{on}) but with lower affinity (KdK_d), while the C-lobe exhibits slower association and higher Ca²⁺ affinity . Cooperative interactions between lobes enable CaM to rapidly sense Ca²⁺ transients and transition between apo- and Ca²⁺-bound states .

Target-Specific Activation Mechanisms

CaM regulates AC1 and AC8 through distinct binding domains (CaMBDs):

AC1 Regulation

  • Binds CaM's C-terminal lobe (C-lobe) via its C1b domain.

  • Requires fully Ca²⁺-loaded CaM (CaM₄) for activation .

  • Inhibition by CaM mutants lacking C-lobe Ca²⁺-binding capacity (e.g., CaM34) .

AC8 Regulation

  • Utilizes two CaMBDs: an N-terminal site (binds CaM's N-lobe) and a C-terminal IQ-like motif (binds CaM's C-lobe).

  • Partially Ca²⁺-loaded CaM (CaM₂ at N-lobe or C-lobe) can activate AC8 through sequential binding .

Competitive Binding Assays

Pull-down assays and mass spectrometry demonstrate Ca²⁺-dependent CaM binding to AC1/AC8:

TargetCaM Lobe InvolvedCa²⁺ RequirementAffinity (KdK_d)
AC1-C1bC-lobe0.3 µM Ca²⁺12.7 µM
AC8-NtN-lobe1 µM Ca²⁺9.2 µM
AC8-C2bC-lobe1 µM Ca²⁺4.8 µM

AC8's dual CaMBDs allow sequential engagement: CaM first binds the N-terminal site via its C-lobe, then transfers to the C-terminal IQ motif . In contrast, AC1 requires simultaneous Ca²⁺ occupancy in both lobes for activation .

Functional Implications of Lobe-Specific Regulation

  • AC1 : Slow, sustained cAMP production due to high Ca²⁺ sensitivity (EC50EC_{50} = 150 nM) .

  • AC8 : Rapid, oscillatory cAMP responses (EC50EC_{50} = 560 nM) enabled by partial CaM interactions .

  • Kinetic Differences : AC8's N-terminal CaMBD acts as a "parking site" for apo-CaM, priming it for rapid activation during Ca²⁺ influx .

Interaction With Synthetic Peptides

The M13 peptide (derived from myosin light chain kinase) competes with AC1/AC8 for CaM binding:

EnzymeIC50IC_{50} (M13)IC50IC_{50} (M13 + 1 µM CaM)
AC144 nM1.56 µM
AC848 nM1.53 µM

Both enzymes exhibit similar CaM-binding affinities, but exogenous CaM rescues activity by saturating binding sites .

類似化合物との比較

Structural and Functional Comparisons with Similar Compounds

Structural Dynamics and Conformational Changes

Calmodulin adopts distinct conformations depending on its binding partners. For example:

  • Free CaM : The hinge region (Met 72–Glu 83) contains a structured loop (residues 78–81) .
  • CaM:M13 Complex : Binding to the M13 peptide extends the hinge region into a flexible loop (Arg 74–Glu 82) .
  • CaM:SEF2-1mp Complex : The hinge region remains compact (residues 77–80), similar to free CaM .

These structural shifts highlight how peptide-binding specificity alters CaM’s topology. While direct data on calmodulin (8-13) is lacking, analogous peptides like M13 likely induce similar domain rearrangements, affecting downstream signaling.

Table 1: Structural Comparison of CaM Complexes
Complex Hinge Region (Residues) Secondary Structure Change Reference
Free CaM 78–81 Structured loop
CaM:M13 74–82 Extended flexible loop
CaM:SEF2-1mp 77–80 Compact loop

Binding Affinities and Stoichiometry

Calmodulin interacts with target peptides in a Ca²⁺-dependent manner, often with nanomolar affinity:

  • IQ Peptides : Bind CaM with 1:1 stoichiometry (Kd ≈ 1–10 nM) .
  • Amphiphilic Peptides : Form exceptionally tight complexes (Kd < 10⁻⁸ M) .
  • Bisindolylmaleimides : Synthetic inhibitors with ΔG values correlating (r² = 0.703) between experimental and theoretical models .

Calmodulin (8-13) may exhibit similar high-affinity binding, though its exact Kd remains uncharacterized. Notably, labeling strategies (e.g., A13C tags) reveal that CaM’s aromatic side-chain dynamics vary between Ca²⁺-bound and apo states, which could influence peptide interactions .

Table 2: Binding Parameters of CaM-Targeting Compounds
Compound Binding Stoichiometry Kd (nM) ΔG (kcal/mol) Reference
IQ Peptides 1:1 1–10 N/A
Amphiphilic Peptides 1:1 < 0.1 N/A
Bisindolylmaleimide X N/A N/A -9.2

Functional Antagonism and Inhibition

Calmodulin antagonists exhibit diverse mechanisms:

  • Phenothiazines (e.g., trifluoperazine): Broad-spectrum inhibitors but with off-target effects at therapeutic doses .
  • Benzoxazine Derivatives: Show CaM antagonism comparable to phenothiazines, with potent antihypertensive effects .
  • W-7 : A CaM antagonist that inhibits intracellular pathogen replication by disrupting Ca²⁺-CaM signaling .

In contrast, Bisindolylmaleimides demonstrate higher specificity, with computational models predicting stable binding to CaM’s hydrophobic pockets . Calmodulin (8-13), if functioning as an inhibitory peptide, may share mechanistic similarities with M13 or synthetic antagonists but requires empirical validation.

Key Differences and Controversies

  • Calcium Dependency : Some antagonists (e.g., verapamil) block Ca²⁺ channels indirectly, while others (e.g., W-7) bind CaM directly .
  • Off-Target Effects: Phenothiazines interfere with ion channels and neurotransmitter receptors at CaM-inhibitory concentrations, limiting therapeutic utility .

Q & A

Q. What steps ensure reproducibility when documenting calmodulin (8-13) experiments in publications?

  • Methodological Answer : Provide detailed supplemental methods, including raw data files (e.g., .pdb for structures, .csv for kinetics) and step-by-step protocols. Use standardized nomenclature for mutations (e.g., E31A) and specify protein sources (e.g., recombinant vs. tissue-derived). Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。